molecular formula C22H26N4O6 B6009855 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No.: B6009855
M. Wt: 442.5 g/mol
InChI Key: KMTIGNUXHNEVSB-UHFFFAOYSA-N
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed below.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide inhibits PARP by binding to its catalytic domain. PARP plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. The compound has been shown to selectively target cancer cells that have defects in DNA repair pathways, making it a promising therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its potent inhibition of PARP. The compound has been shown to have high selectivity for PARP, making it a useful tool in studying the role of PARP in DNA repair and cell death. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One direction is the development of more potent and selective PARP inhibitors for cancer treatment. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic diseases. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide involves a series of chemical reactions. The starting materials are 4-nitrobenzoic acid, 4-(4-morpholinyl)aniline, and isobutyryl chloride. The reaction involves the formation of an amide bond between the isobutyryl chloride and 4-(4-morpholinyl)aniline, followed by the nitration of the resulting compound with nitric acid. The final step involves the coupling of the nitroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. The compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-14(2)21(27)24-18-6-4-15(12-20(18)31-3)23-22(28)17-13-16(26(29)30)5-7-19(17)25-8-10-32-11-9-25/h4-7,12-14H,8-11H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTIGNUXHNEVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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